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Compound Name: tert-Butyl (3-iodophenyl)carbamate

Cat. No.: B119290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tert-butyl (3-iodophenyl)carbamate is a versatile precursor and building block in modern

pharmaceutical synthesis. Its unique structure, featuring a Boc-protected aniline and a reactive

iodine atom, makes it an ideal substrate for a variety of cross-coupling reactions. The presence

of the iodine atom at the meta-position allows for the strategic introduction of diverse

functionalities, enabling the construction of complex molecular architectures inherent to many

active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) protecting group

provides stability and allows for selective deprotection under mild acidic conditions, a crucial

feature in multi-step syntheses.

This document provides detailed application notes and experimental protocols for the use of

tert-butyl (3-iodophenyl)carbamate in key pharmaceutical synthetic transformations,

particularly in the synthesis of precursors for targeted therapies such as tyrosine kinase

inhibitors.

Key Applications in Pharmaceutical Synthesis
The primary utility of tert-butyl (3-iodophenyl)carbamate lies in its application in palladium-

catalyzed cross-coupling reactions. These reactions are fundamental in forming carbon-carbon
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(C-C) and carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceutical compounds.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N

bonds, allowing for the coupling of the aryl iodide with a wide range of amines. This is

particularly relevant in the synthesis of diarylamines, a common motif in tyrosine kinase

inhibitors like imatinib and nilotinib.

Suzuki-Miyaura Coupling: The Suzuki coupling enables the formation of C-C bonds by

reacting the aryl iodide with an organoboron species. This is instrumental in constructing

biaryl structures found in numerous APIs.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond

between the aryl iodide and a terminal alkyne, introducing an alkynyl moiety that can be a

key pharmacophore or a handle for further functionalization.

Heck Coupling: The Heck reaction allows for the formation of a carbon-carbon bond between

the aryl iodide and an alkene, providing a route to substituted styrenyl compounds.

Data Presentation: Representative Cross-Coupling
Reactions
The following table summarizes representative quantitative data for common cross-coupling

reactions involving tert-butyl (3-iodophenyl)carbamate. The yields are indicative and can

vary based on the specific coupling partner and reaction optimization.
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n Type
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g
Partner

Catalyst
System

Base Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Buchwal

d-Hartwig

4-

(Pyridin-

3-

yl)pyrimid

in-2-

amine

Pd₂(dba)

₃ /

Xantphos

Cs₂CO₃
1,4-

Dioxane
100 12 85-95

Suzuki-

Miyaura

(4-

Methylph

enyl)boro

nic acid

Pd(PPh₃)

₄
K₂CO₃

Toluene/

H₂O
90 8 90-98

Sonogas

hira

Phenylac

etylene

Pd(PPh₃)

₂Cl₂ / CuI
Et₃N THF 60 6 80-92

Heck Styrene
Pd(OAc)₂

/ P(o-tol)₃
Et₃N DMF 110 16 75-88

Experimental Protocols
Buchwald-Hartwig Amination: Synthesis of a Diaryl-
amine Precursor
This protocol describes a general procedure for the palladium-catalyzed N-arylation of a

heterocyclic amine with tert-butyl (3-iodophenyl)carbamate, a key step in the synthesis of

various kinase inhibitors.

Diagram of the Experimental Workflow:
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Reaction Setup

Reaction Work-up and Purification Final Product

Combine Reagents

tert-Butyl (3-iodophenyl)carbamate
Heterocyclic Amine

Pd₂(dba)₃, Xantphos, Cs₂CO₃

1,4-Dioxane

Inert Atmosphere

Heat to 100°C Monitor by TLC/LC-MS
12 h

Cool to RT Filter through Celite Extract with EtOAc Wash with Brine Dry (Na₂SO₄) Concentrate Column Chromatography Diaryl-amine Product

tert-Butyl
(3-iodophenyl)carbamate

Pd(PPh₃)₄
K₂CO₃

Toluene/H₂O, 90°C

Arylboronic Acid

Boc-protected
Biaryl Product
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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